3-[(2-chloro-6-fluorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one
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Overview
Description
3-[(2-chloro-6-fluorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzo[c]chromen-6-one core, substituted with various functional groups including a 2-chloro-6-fluorobenzyl group, a methoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-chloro-6-fluorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-chloro-6-fluorobenzyl alcohol with 8-methoxy-4-methyl-6H-benzo[c]chromen-6-one under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-chloro-6-fluorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzo[c]chromen-6-one core can be reduced to form a hydroxyl group.
Substitution: The chloro and fluoro substituents on the benzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
3-[(2-chloro-6-fluorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-chloro-6-fluorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde
- 7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one
- 3-[(2-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one hydrate
Uniqueness
3-[(2-chloro-6-fluorobenzyl)oxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups on the benzyl moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H16ClFO4 |
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Molecular Weight |
398.8 g/mol |
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methoxy]-8-methoxy-4-methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C22H16ClFO4/c1-12-20(27-11-17-18(23)4-3-5-19(17)24)9-8-15-14-7-6-13(26-2)10-16(14)22(25)28-21(12)15/h3-10H,11H2,1-2H3 |
InChI Key |
YNJHPHQLBJGZHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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